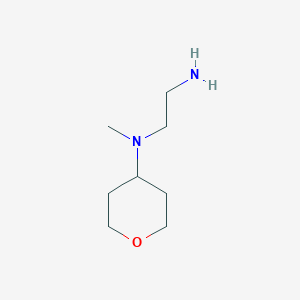

N-(2-aminoethyl)-N-methyloxan-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-aminoethyl)-N-methyloxan-4-amine is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.245. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Expedient Synthesis of N-Methyl- and N-Alkylamines

The development of convenient and cost-effective methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts is of significant interest. An expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale Co3O4-based catalysts has been reported for the selective synthesis of N-methylated and N-alkylated amines. This protocol is crucial for the synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules, highlighting its application in producing life-science molecules with regulated activities (Senthamarai et al., 2018).

Amine-functionalized Materials

Amine-functionalized colloidal silica plays a significant role in various applications and fundamental investigations. The synthesis and rapid characterization of research-grade amine-functionalized silica have been explored, demonstrating methods for large quantity production and characterization, including the use of asymmetric flow field flow fractionation (AF4) and spectrophotometric quantification of surface amino groups. This research underscores the utility of amine-functionalized materials in diverse scientific fields (Soto-Cantu et al., 2012).

Catalysis and Synthesis of N-Substituted Compounds

Homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics facilitates the synthesis of N-substituted nicotinamides and related compounds, demonstrating the potential of catalytic methods in synthesizing biologically important molecules. This method uses primary and secondary amines, including amino acid methyl esters, as nucleophiles, showcasing the application in synthesizing compounds of potential biological importance through simple and double carbon monoxide insertions (Takács et al., 2007).

Stone Conservation Materials

The reaction of epoxy derivatives with primary amines leads to solids that have been investigated for their application in stone conservation. These materials consist of a siloxane network with pendant groups, showcasing an innovative approach to developing conservation products for historical and cultural artifacts (Cardiano et al., 2005).

Mécanisme D'action

Target of Action

Related compounds such as n-(2-aminoethyl)-1-aziridineethanamine have been found to inhibit angiotensin converting enzyme 2 (ace2), which plays a crucial role in cardiovascular regulation and lung protection .

Mode of Action

It’s worth noting that similar compounds like n-(2-aminoethyl)-1-aziridineethanamine may inhibit ace2, preventing its actions from occurring .

Biochemical Pathways

Related compounds have been found to disrupt the homeostasis of lysosomal ph, which is an important modulator for many cellular processes .

Result of Action

Related compounds have been found to cause significant morphological, biochemical, and biomechanical alterations in the extracellular matrix .

Propriétés

IUPAC Name |

N'-methyl-N'-(oxan-4-yl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-10(5-4-9)8-2-6-11-7-3-8/h8H,2-7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBLOPIXTVXFFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C1CCOCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2973001.png)

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2973008.png)

![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-(4-fluorobenzoyl)-1H-pyrazole](/img/structure/B2973009.png)

![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)

![rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride](/img/structure/B2973012.png)

![3-Ethyl-8-((4-fluorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2973015.png)

![4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2973016.png)

![1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2973019.png)